Nota-psma

Description

Significance of PSMA as a Molecular Target in Oncological Research

Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein (B1211001) significantly overexpressed on the surface of prostate cancer cells, particularly in metastatic, recurrent, and castration-resistant disease tandfonline.commdpi.comfrontiersin.orgnih.gov. This high and relatively specific expression in malignant prostate tissue, compared to low expression in most normal tissues (except for some areas like salivary glands, kidneys, and the small intestine), makes PSMA an ideal molecular target for both imaging and therapeutic strategies in prostate cancer tandfonline.comfrontiersin.orgnih.gov. PSMA is internalized after binding to a ligand, which facilitates the delivery of conjugated radionuclides directly into cancer cells, enhancing the potential for targeted radiation damage tandfonline.comascopubs.org.

Overview of Radioligand Development for PSMA Targeting

The development of radioligands for PSMA targeting involves conjugating a PSMA-targeting molecule (often a small molecule inhibitor or antibody fragment) to a chelator, which in turn binds a radioisotope. These radioligands can be used for diagnostic imaging (e.g., with Gallium-68 or Fluorine-18) or for targeted radionuclide therapy (e.g., with Lutetium-177 or Actinium-225) nih.govmdpi.comfrontiersin.orgnih.gov. The PSMA-targeting moiety ensures specific binding to cancer cells, while the radioisotope allows for visualization (imaging) or delivery of a therapeutic dose of radiation (therapy) ascopubs.orgmayoclinic.org. This theranostic approach, combining diagnosis and therapy, is a major focus in PSMA-targeted radioligand development healthbooktimes.orgnih.gov.

Rationale for Utilizing NOTA in PSMA Conjugates

1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA) is a macrocyclic bifunctional chelator widely used in radiopharmaceutical applications researchgate.netnih.govacs.org. The rationale for utilizing NOTA in PSMA conjugates stems from its ability to effectively chelate various radiometal ions, particularly Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu), which are commonly used in PET imaging nih.govresearchgate.netnih.govacs.orgsnmjournals.org. NOTA forms stable complexes with these metal ions under relatively mild conditions, which is crucial for the efficient and high-yield radiosynthesis of PSMA-targeted radioligands nih.govacs.orgmdpi.comnih.gov. Studies have shown that NOTA can provide stable chelation with ⁶⁸Ga, leading to complexes with favorable in vivo stability researchgate.netnih.govacs.orgresearchgate.net. Compared to other chelators like DOTA, NOTA has demonstrated advantages in certain applications, such as lower liver uptake when complexed with ⁶⁴Cu snmjournals.orgnih.govnih.gov. The stability of the radiometal-chelator complex is critical to prevent the release of the radioisotope in vivo, which could lead to off-target accumulation and increased toxicity researchgate.net.

Evolution of NOTA-PSMA Formulations in Preclinical Research

Preclinical research has explored various formulations of NOTA-PSMA conjugates, primarily for diagnostic PET imaging of prostate cancer. These studies focus on evaluating the radiochemical properties, in vitro binding specificity, and in vivo pharmacokinetics and biodistribution of NOTA-PSMA constructs labeled with different radioisotopes.

For instance, a preclinical comparative study evaluated the pharmacokinetics of ⁶⁸Ga-labeled radiotracers using different chelators, including a NOTA-chelated agent (⁶⁸Ga-2). This study found that the NOTA-chelated agent demonstrated high uptake in PSMA-positive tumors and rapid clearance from most normal tissues, including the kidney and salivary gland, suggesting advantageous characteristics for PSMA-targeted PET imaging nih.govacs.org.

Another study investigated a novel PSMA tracer, ⁶⁸Ga-NOTA-GC-PSMA, which incorporates a NOTA chelator. Preclinical evaluation in cell and animal models showed high specific uptake in PSMA-expressing LNCaP tumor cells and favorable tumor-to-muscle and tumor-to-kidney ratios mdpi.comnih.govresearchgate.net. The tracer also demonstrated rapid clearance from the blood and kidneys, potentially improving the detection of metastatic lesions near the kidneys mdpi.com.

Research has also explored NOTA-PSMA conjugates for dual-modality imaging. A preclinical study developed a PSMA aptamer-based probe, [⁶⁸Ga]Ga-NOTA-PSMA-Cy5, for PET and near-infrared fluorescence imaging. This probe, synthesized with a NOTA-PSMA precursor, showed specific binding to PSMA-positive cells in vitro and in vivo, with higher uptake in LNCaP tumors compared to PSMA-negative PC-3 tumors in mice acs.orgacs.org.

Comparative studies with other chelators like DOTA have also been conducted. A preclinical assessment comparing ⁶⁴Cu-NOTA-PSMA and ⁶⁴Cu-DOTA-PSMA showed that ⁶⁴Cu-NOTA-PSMA had higher tumor uptake and lower liver uptake compared to ⁶⁴Cu-DOTA-PSMA in a prostate cancer mouse model snmjournals.org. This suggests that the choice of chelator significantly impacts the biodistribution and potential clinical utility of the radioligand researchgate.net.

These preclinical studies highlight the ongoing efforts to optimize NOTA-PSMA formulations by varying the linker structures, targeting moieties (e.g., aptamers), and conjugated radioisotopes to improve tumor targeting, pharmacokinetics, and imaging properties.

Here is a summary of selected preclinical data on NOTA-PSMA conjugates:

| Compound | Radioisotope | Chelator | PSMA Targeting Moiety | Model System | Key Finding | Source |

| ⁶⁸Ga-2 | ⁶⁸Ga | NOTA | Glu-urea-Lys-linker | PC3 PIP xenografts | High tumor uptake, rapid clearance from normal tissues (kidney, salivary gland). nih.govacs.org | nih.govacs.org |

| ⁶⁸Ga-NOTA-GC-PSMA | ⁶⁸Ga | NOTA | PSMA ligand (novel) | LNCaP xenografts | High specific tumor cell uptake, favorable tumor-to-muscle and tumor-to-kidney ratios, rapid clearance. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |

| [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 | ⁶⁸Ga | NOTA | PSMA aptamer | LNCaP/PC-3 xenografts | Specific binding to PSMA-positive cells, higher uptake in LNCaP tumors. acs.orgacs.org | acs.orgacs.org |

| ⁶⁴Cu-NOTA-PSMA | ⁶⁴Cu | NOTA | PSMA target compound | PC3-PIP xenografts | Higher tumor uptake and lower liver uptake compared to ⁶⁴Cu-DOTA-PSMA. snmjournals.org | snmjournals.org |

Properties

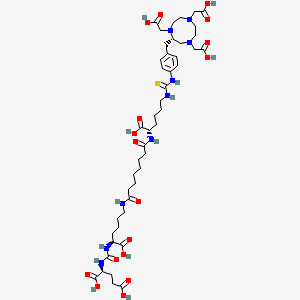

Molecular Formula |

C46H71N9O17S |

|---|---|

Molecular Weight |

1054.2 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-1-carboxy-5-[[8-[[(1S)-1-carboxy-5-[[4-[[(2S)-1,4,7-tris(carboxymethyl)-1,4,7-triazonan-2-yl]methyl]phenyl]carbamothioylamino]pentyl]amino]-8-oxooctanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C46H71N9O17S/c56-36(47-19-7-5-10-34(43(68)69)51-45(72)52-35(44(70)71)17-18-38(58)59)11-3-1-2-4-12-37(57)50-33(42(66)67)9-6-8-20-48-46(73)49-31-15-13-30(14-16-31)25-32-26-54(28-40(62)63)22-21-53(27-39(60)61)23-24-55(32)29-41(64)65/h13-16,32-35H,1-12,17-29H2,(H,47,56)(H,50,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H2,48,49,73)(H2,51,52,72)/t32-,33-,34-,35-/m0/s1 |

InChI Key |

RHYQUIWMHVELIZ-BBACVFHCSA-N |

Isomeric SMILES |

C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=S)NCCCCC(C(=O)O)NC(=O)CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC(=O)O |

Origin of Product |

United States |

Rational Design and Synthetic Methodologies for Nota Psma Conjugates

Structural Components of NOTA-PSMA Ligands

The efficacy of NOTA-PSMA conjugates is intrinsically linked to the design of their individual structural components and how they are integrated.

PSMA-Targeting Pharmacophore Design (e.g., Glu-urea-Lys motif)

The core of many high-affinity PSMA-targeted agents is a pharmacophore that specifically interacts with the active site of the PSMA enzyme. A widely used and effective motif is the glutamate-urea-lysine (Glu-urea-Lys or EuK) structure. mdpi.comresearchgate.netresearchgate.net This motif is designed to interact with key regions within the PSMA active site, including the S1' glutamate (B1630785) pocket, the dinuclear Zn(II) active site, and the S1 pocket. researchgate.net The urea (B33335) moiety plays a crucial role by interacting with the active site and bridging the two zinc atoms. diva-portal.org The glutamate residue provides additional strong binding interactions with the S1' pocket, contributing to the high affinity of these ligands for PSMA. diva-portal.org The Glu-urea-Lys motif has been extensively studied and serves as the basis for various PSMA-targeted probes, including PSMA-11 and PSMA-617. mdpi.comresearchgate.net

Linker Moiety Engineering and Its Influence on Ligand Properties

Research has shown that modifications in the linker structure can affect the lipophilicity and hydrophilicity of the ligand, which in turn influences its affinity and excretion pathways. mdpi.comnih.gov For example, incorporating hydrophilic amino acids into the linker can enhance hydrophilicity, potentially facilitating faster clearance from non-target organs like the kidneys. mdpi.com Conversely, introducing hydrophobic regions in the linker can improve binding properties by interacting with hydrophobic pockets within the PSMA binding cavity. diva-portal.orggoogle.com

Studies have demonstrated the impact of linker modifications on in vivo kinetics and tumor targeting. diva-portal.orgnih.govmdpi.com Systematic alterations of the linker region have been performed to optimize the interaction of the inhibitor with the PSMA binding funnel. mdpi.com For instance, comparing different linker structures has provided insights into the relationship between molecular structure and targeting properties. mdpi.com

The following table summarizes some examples of linker components and their potential influence:

| Linker Component Type | Potential Influence | Examples/Notes |

| Hydrophilic amino acids | Enhanced hydrophilicity, faster excretion | Cys, Asp, Lys (in some contexts) mdpi.com |

| Hydrophobic regions | Improved binding affinity | Interactions with PSMA binding cavity pockets diva-portal.org |

| Length and Rigidity | Pharmacokinetic profile, accessibility | Affects in vivo distribution researchgate.netresearchgate.net |

| Charge | Off-target accumulation, kinetics | Highly negatively charged linkers can suppress off-target uptake mdpi.com |

Precursor Synthesis Approaches

The synthesis of NOTA-PSMA conjugates typically involves the preparation of a precursor molecule that contains the PSMA-targeting pharmacophore, the linker, and the NOTA chelator, ready for radiolabeling with a radionuclide like ⁶⁸Ga. Various synthetic approaches are employed, often involving solid-phase peptide synthesis (SPPS) or solution-phase chemistry, or a combination of both. acs.orgnih.govacs.orgresearchgate.net

For peptide-based PSMA ligands, SPPS is a common technique for assembling the amino acid sequence of the targeting motif and linker. The NOTA chelator is then typically coupled to the synthesized peptide sequence. nih.gov For example, a probe precursor like NOTA-PSMA-Cy5 was synthesized via automated solid-phase oligonucleotide synthesis. acs.orgacs.org Another study reported the synthesis of bispecific PSMA/FAP-targeting heterodimers by SPPS, followed by purification using RP-HPLC. nih.gov

Solution-phase synthesis can be used for the construction of the individual components or for their coupling. The specific synthetic route depends on the complexity of the molecule and the nature of the linker and pharmacophore. Detailed synthetic schemes are developed to ensure the purity and yield of the final precursor molecule. For instance, the synthesis of NOTA-PSMA-CM involved reactions in DCM and DMF. frontiersin.org

The synthesized precursor is then characterized to confirm its identity and purity before radiolabeling. Techniques such as mass spectrometry and HPLC are commonly used for this purpose. nih.gov

Structural Optimization of NOTA-PSMA and Derivatives for Enhanced Biological Performance

Structural optimization of NOTA-PSMA conjugates and their derivatives is an ongoing effort aimed at improving their biological performance, including enhanced tumor targeting, increased retention in target tissue, faster clearance from non-target organs, and improved binding affinity. diva-portal.orgnih.govmdpi.commdpi.com This involves systematic modifications to the structural components based on structure-activity relationship (SAR) studies. researchgate.net

Optimization strategies often focus on the linker region, as modifications here are generally more tolerated than alterations to the core pharmacophore. mdpi.comresearchgate.net By varying the linker's chemical composition, length, and branching, researchers can modulate the conjugate's lipophilicity, charge, and interaction with the PSMA binding site and its surrounding environment. researchgate.netnih.govgoogle.com For example, studies have explored the impact of incorporating different amino acids or other chemical moieties into the linker to influence hydrophilicity and interactions with specific subpockets in the PSMA binding cavity. diva-portal.orgmdpi.com

Beyond linker modifications, variations in the PSMA-targeting pharmacophore, while less common, can also be explored to fine-tune binding affinity. However, maintaining the essential interactions with the PSMA active site is critical. researchgate.net

Optimization also considers the choice and integration of the chelator, although NOTA is well-established for ⁶⁸Ga labeling. Comparative studies with other chelators like DOTA have been conducted to assess their impact on properties such as in vivo stability and biodistribution. nih.govnih.gov For example, a preclinical study comparing ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q showed differences in liver and salivary gland uptake, highlighting the influence of the chelator. nih.gov

Detailed research findings from preclinical evaluations, including in vitro binding assays and in vivo biodistribution studies in animal models, guide the optimization process. mdpi.comdiva-portal.orgnih.gov Cellular uptake and blocking assays are performed to confirm specific binding to PSMA-positive cells. mdpi.com In vivo studies in tumor-bearing mice provide data on tumor uptake, retention, and clearance from various organs. mdpi.comnih.gov

The goal of these optimization efforts is to develop NOTA-PSMA conjugates with favorable pharmacokinetics, leading to high tumor-to-background ratios for improved imaging contrast and potentially enhanced therapeutic efficacy when labeled with therapeutic radionuclides. mdpi.comdiva-portal.org

Here is a table summarizing some reported findings related to structural optimization:

| Conjugate/Modification Example | Key Structural Change | Observed Effect on Properties | Reference |

| NOTA-GC-PSMA linker | Inclusion of hydrophilic amino acids (Cys-Asp-Lys) | Enhanced hydrophilicity, potential for faster excretion mdpi.com | mdpi.com |

| Linker modifications | Varying composition, length, rigidity, polarity, charge | Influence on binding affinity and pharmacokinetic properties researchgate.netnih.govmdpi.com | researchgate.netnih.govmdpi.com |

| Linker with hydrophobic regions | Introduction of hydrophobic moieties | Improved binding properties via interaction with PSMA pockets diva-portal.org | diva-portal.org |

| Comparison of NOTA vs DOTA chelators (with a specific PSMA ligand) | Different chelator structure | Differences in liver and salivary gland uptake nih.gov | nih.gov |

Radiochemistry and Radiolabeling Methodologies of Nota Psma

Radionuclide Complexation with NOTA (e.g., Gallium-68, Copper-64, Technetium-99m, Indium-111, Actinium-225)

NOTA is a hexadentate macrocyclic chelator containing three nitrogen and three oxygen donor atoms, which makes it effective for complexing with a variety of metal radionuclides. The specific radionuclide complexed with NOTA-PSMA dictates the potential application, whether for imaging or therapy, based on the decay characteristics of the radionuclide.

Gallium-68 (⁶⁸Ga): ⁶⁸Ga is a generator-produced positron-emitting radionuclide with a half-life of 68 minutes, making it suitable for PET imaging. mdpi.com. ⁶⁸Ga³⁺ is considered a hard metal center that preferentially complexes with hard donor atoms like those found in NOTA. mdpi.com. NOTA has been shown to be an effective chelating agent for ⁶⁸Ga, with a high stability constant. nih.gov. Radiolabeling with ⁶⁸Ga-NOTA-PSMA conjugates can be achieved under relatively mild conditions, sometimes even at room temperature, although acidic conditions are often required and vulnerability to competing trace metals exists. nih.govmdpi.comsnmjournals.org.

Copper-64 (⁶⁴Cu): ⁶⁴Cu is a radionuclide with a half-life of 12.7 hours, emitting both positrons (for PET imaging) and beta particles. NOTA derivatives have been investigated for complexation with ⁶⁴Cu, demonstrating good performance with high labeling yields and improved in vivo stability compared to some other chelators like DOTA. researchgate.netnih.govnih.gov. ⁶⁴Cu-NOTA complexes are expected to carry a negative charge due to NOTA being a hexadentate N₃O₃ chelator. nih.govacs.org. Studies comparing ⁶⁴Cu-NOTA-PSMA and ⁶⁴Cu-DOTA-PSMA have shown that ⁶⁴Cu-NOTA-PSMA exhibits lower liver uptake and higher in vivo kinetic stability, resulting in minimal dissociation of ⁶⁴Cu. nih.govspringermedizin.de.

Technetium-99m (⁹⁹mTc): ⁹⁹mTc is a widely used radionuclide for SPECT imaging due to its favorable emission properties and half-life of 6 hours. researchgate.net. While DOTA and HBED-CC are commonly used ⁶⁸Ga chelators, NOTA and NODAGA have also been evaluated for forming stable complexes with ⁹⁹mTc via the tricarbonyl radiochemistry approach, mdpi.com. Research is ongoing to develop ⁹⁹mTc-labeled PSMA radioligands with fast pharmacokinetic profiles, utilizing chelators that effectively complex the [⁹⁹mTc][TcO]³⁺ core. researchgate.net.

Indium-111 (¹¹¹In): ¹¹¹In is a gamma-emitting radionuclide with a half-life of 2.8 days, suitable for SPECT imaging and radioguided surgery. nih.gov. NOTA has been used as a chelator for radiolabeling PSMA-targeting ligands with ¹¹¹In. nih.govacs.org.

Actinium-225 (²²⁵Ac): ²²⁵Ac is an alpha-emitting radionuclide with a half-life of 10 days, used in targeted alpha therapy. wikipedia.orgmdpi.com. While PSMA-617, which typically utilizes a DOTA chelator, is a prominent example of a ²²⁵Ac-labeled PSMA-targeted radiopharmaceutical, the NOTA chelator's ability to complex with various metal ions suggests its potential for complexation with therapeutic radionuclides like ²²⁵Ac, although specific NOTA-PSMA conjugates labeled with ²²⁵Ac may require optimized complexation conditions. google.com.

Radiolabeling Procedures and Conditions

Radiolabeling of NOTA-PSMA conjugates involves reacting the precursor molecule with the chosen radionuclide under specific chemical conditions to form a stable complex. The optimal conditions vary depending on the radionuclide and the specific NOTA-PSMA conjugate structure.

General procedures often involve mixing the NOTA-PSMA precursor with a solution containing the radionuclide in a suitable buffer at a controlled pH and temperature for a specific reaction time. mdpi.comacs.org.

For ⁶⁸Ga-NOTA-PSMA: Radiolabeling can often be achieved at room temperature within a short incubation time (e.g., 10-15 minutes) using ⁶⁸GaCl₃ eluted from a generator. mdpi.comacs.org. Sodium acetate (B1210297) buffer is commonly used to adjust the pH to a range suitable for complexation, typically around pH 4.0-4.5. mdpi.comacs.org. Some studies have investigated radiolabeling without added buffer in water or using HEPES buffer at around pH 4. nih.gov. The total volume of the reaction solution can influence the radiochemical yield. nih.gov.

For ⁶⁴Cu-NOTA-PSMA: Manual labeling methods have been reported for synthesizing ⁶⁴Cu-NOTA-PSMA conjugates. nih.govspringermedizin.denih.govresearchgate.net. Lyophilized kits have also been developed for facile one-step formulation of ⁶⁴Cu-NOTA complexes. researchgate.net.

For ²²⁵Ac-PSMA conjugates (potentially applicable to NOTA-PSMA): Optimization of radiolabeling kinetics for ²²⁵Ac has been performed concerning temperature (20–90 °C), heating time (5–60 min), pH (2.5–10, with/without excess metal ions), buffers, quenchers, and volume. Optimal radiochemical yields for [²²⁵Ac]Ac-PSMA-I&T were achieved at temperatures above 80 °C for 20 minutes at pH 8.5 using TRIS buffer. researchgate.net.

Following the complexation reaction, purification steps, such as using PD-10 columns or HPLC, are often employed to remove unreacted radionuclide and precursor, ensuring high radiochemical purity of the final product. nih.govacs.org.

Radiochemical Yield and Purity Assessment Techniques

Assessing the radiochemical yield and purity is crucial to ensure the quality and efficacy of the radiolabeled NOTA-PSMA conjugate for its intended application.

Radiochemical Yield (RCY): RCY refers to the efficiency of the radiolabeling reaction, indicating the percentage of the initial radionuclide that has been successfully incorporated into the NOTA-PSMA conjugate. Reported radiochemical yields for NOTA-PSMA conjugates vary depending on the radionuclide and labeling conditions. For ⁶⁸Ga-NOTA-PSMA, yields of over 94% have been reported. mdpi.com. For ⁶⁴Cu-NOTA-PSMA, yields between 60-90% have been achieved. nih.govacs.org. High radiochemical yields (>98%) have been reported for ⁶⁸Ga-PSMA-NT, a DOTA-PSMA conjugate. snmjournals.org. Radiochemical yields over 90% are considered crucial for potential theranostic applications. acs.org.

Radiochemical Purity (RCP): RCP indicates the proportion of the total radioactivity that is in the desired chemical form (i.e., the radiolabeled NOTA-PSMA conjugate) compared to unwanted radioactive species (e.g., free radionuclide, hydrolyzed radionuclide, or radiolytic byproducts). High radiochemical purity is essential for accurate targeting and minimal off-target accumulation in vivo. RCP is typically assessed using chromatographic techniques such as:

Radio-HPLC (High-Performance Liquid Chromatography): This is a widely used method that separates different radioactive species based on their chemical properties. mdpi.comsnmjournals.orgacs.orgfrontiersin.orgsnmjournals.org. A radio-detector is used to measure the radioactivity of the eluting peaks. acs.org.

Radio-TLC (Thin-Layer Chromatography): This is a simpler and faster technique that separates components based on their differential migration on a stationary phase. acs.orgsnmjournals.org. A TLC scanner is used to detect the radioactive spots. acs.org. Reported radiochemical purities for radiolabeled NOTA-PSMA conjugates are generally high, often exceeding 95% or even 98-99% after purification. nih.govmdpi.comnih.govspringermedizin.deacs.orgacs.orgnih.govresearchgate.netnih.govacs.org.

In Vitro Radiochemical Stability Evaluation

Evaluating the in vitro radiochemical stability of radiolabeled NOTA-PSMA conjugates is important to predict their behavior in biological environments before in vivo administration. Stability is typically assessed by incubating the radiotracer in relevant biological matrices, such as phosphate-buffered saline (PBS) or serum (e.g., human or mouse serum), at physiological temperature (37 °C) over a period of time. mdpi.comacs.orgfrontiersin.orgsnmjournals.org.

The radiochemical purity is then measured at different time points using techniques like radio-HPLC or radio-TLC to determine the extent of degradation or transchelation of the radionuclide from the chelator. mdpi.comacs.orgfrontiersin.orgsnmjournals.org.

Studies have shown that radiolabeled NOTA-PSMA conjugates generally exhibit good in vitro stability. For example, ⁶⁸Ga-NOTA-GC-PSMA maintained a radiochemical purity of over 96% after 2 hours of incubation in PBS and fetal bovine serum at 37 °C. mdpi.com. [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 showed excellent stability in PBS, with purity exceeding 96% after 4 hours, and robust stability in mouse serum, retaining approximately 89% purity after 3 hours. acs.org. [¹⁸F]AlF-PSMA-137, a NOTA-PSMA conjugate labeled with ¹⁸F via aluminum fluoride (B91410) chemistry, showed radiochemical purity greater than 99% after incubation in saline or human serum albumin at 37 °C for up to 4 hours. frontiersin.org. ⁶⁴Cu-NOTA-PSMA conjugates have also demonstrated good stability in vitro. nih.govspringermedizin.denih.govresearchgate.net.

The stability of the radiometal complex with the NOTA chelator is crucial to prevent the release of the radionuclide in vivo, which could lead to off-target accumulation and increased background activity. The macrocyclic nature of NOTA contributes to the kinetic stability of its metal complexes. frontiersin.org.

Preclinical Characterization and in Vitro Evaluation of Nota Psma Radioligands

PSMA Binding Affinity and Specificity Studies

Evaluating the binding affinity and specificity of NOTA-PSMA radioligands is fundamental to understanding their potential as targeted agents. These studies determine how strongly and selectively the radioligand binds to PSMA.

In Vitro Cellular Uptake Assays

In vitro cellular uptake assays are widely used to assess the ability of NOTA-PSMA radioligands to accumulate in PSMA-expressing cells. These experiments typically involve incubating radiolabeled NOTA-PSMA compounds with cell lines that express varying levels of PSMA. For instance, studies have shown that [⁶⁸Ga]Ga-NOTA-GC-PSMA exhibits significant radioactivity accumulation in LNCaP cells, which are known to have high PSMA expression, compared to PC-3 cells, which have almost no PSMA expression. nih.govmdpi.com The uptake in LNCaP cells displayed a gradually increasing trend over time, from 30 to 120 minutes. nih.govmdpi.com Similarly, [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 showed a gradual uptake increase in LNCaP cells over 2 hours, with significantly lower levels in PC-3 cells. acs.org After 1 hour of incubation, LNCaP cells exhibited approximately 1.9 times higher uptake of [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 compared to PC-3 cells. acs.org Another study evaluating [¹⁸F]AlF-PSMA-BCH also demonstrated significantly higher uptake in 22Rv1 cells (PSMA-positive) than in PC-3 cells (PSMA-negative). snmjournals.orgsnmjournals.org The uptake in 22Rv1 cells increased within 60 minutes. snmjournals.orgsnmjournals.org Blocking experiments, where cells are co-incubated with an excess of a non-radioactive PSMA inhibitor, further confirm the specificity of the uptake. nih.govsnmjournals.orgsnmjournals.org For example, the specific binding of [⁶⁸Ga]Ga-NOTA-GC-PSMA in LNCaP cells was blocked by pretreatment with excess non-radioactive NOTA-GC-PSMA. nih.gov

Competitive Binding Experiments and Determination of Binding Constants

Competitive binding experiments are performed to quantify the binding affinity of NOTA-PSMA ligands to PSMA by determining inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) values. These assays involve incubating a fixed concentration of a radiolabeled PSMA ligand with PSMA-expressing cells in the presence of increasing concentrations of the non-radioactive NOTA-PSMA compound being evaluated. The reduction in binding of the radiolabeled ligand is used to calculate the IC50 or Ki value.

Studies have reported various IC50 and Ki values for different NOTA-PSMA constructs. For [⁶⁸Ga]Ga-NOTA-PSMA-Cy5, the IC50 value was determined to be approximately 318.6 ± 1.2 nM in competitive binding analysis utilizing LNCaP cells. acs.org For [⁶⁴Cu]Cu-NOTA-PSMA, the Ki value was reported as 2.17 ± 0.25 nM in 22Rv1 cells. snmjournals.org Another NOTA-conjugated PSMA ligand, NOTA-GC-PSMA, showed a KD of 0.51 μM. nih.gov Bispecific heterodimers incorporating a NOTA-PSMA moiety have also been evaluated. For instance, NOTA-PSMA-FAPI-01 and NOTA-PSMA-FAPI-02 showed IC50 values of 33.7 nM and 9.8 nM, respectively, in PSMA-expressing 22Rv1 cells, compared to a more potent monomer NOTA-PSMA-BCH (IC50 = 2.5 nM). mdpi.com These experiments are crucial for comparing the potency of different PSMA ligands.

Surface Plasmon Resonance (SPR) Binding Assays

Surface Plasmon Resonance (SPR) is a label-free technique used to study the binding kinetics and affinity between molecules in real-time. In the context of NOTA-PSMA radioligands, SPR can be used to analyze the interaction between the PSMA protein and the NOTA-PSMA compound. SPR binding experiments have been conducted to test the affinity constant between PSMA protein and small-molecule NOTA-GC-PSMA. mdpi.com A SPR protocol can be established for the determination of PSMA-binding specificity. nih.gov This technique provides detailed information about the association and dissociation rates of the ligand-receptor interaction. nih.gov

In Vitro Internalization Characteristics

Beyond simple binding, the internalization of PSMA-targeted radioligands into cancer cells is a significant factor, particularly for therapeutic applications, as it can prolong the exposure of the tumor to the radionuclide. PSMA is a membrane protein that can internalize bound ligands via endocytosis. acs.org

Studies have investigated the internalization characteristics of NOTA-PSMA constructs. For example, [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 was shown to be internalized by both LNCaP and PC-3 cells, with approximately 72–76% of the bound probe internalized. acs.org Although PC-3 cells have low PSMA expression, the study suggests that the amount of internalized probe was significantly higher in LNCaP cells due to their higher PSMA expression level. acs.org Another study on [⁶⁸Ga]Ga-NOTA-GC-PSMA highlighted the high uptake and internalization ratio into LNCaP cells observed in in vitro studies. researchgate.net The internalization process of PSMA-specific ligands in prostate cancer cells can be modeled to better estimate and compare ligand-cell interaction parameters. nih.gov The ratio of internalization is considered important for efficient therapy as it can prolong tumor exposure to the radionuclide. thno.org

Application of Cellular Models in Preclinical Assessment (e.g., LNCaP, PC-3, 22Rv1)

Various human prostate cancer cell lines are indispensable tools in the preclinical assessment of NOTA-PSMA radioligands. Cell lines with different PSMA expression levels are used to evaluate binding specificity and uptake.

LNCaP cells: These cells are widely used because they exhibit high expression of PSMA. nih.govmdpi.comacs.orgsnmjournals.orgsnmjournals.orgresearchgate.netthno.orgsci-hub.seresearchgate.netdiva-portal.orgacs.org They are frequently used for cellular uptake assays, competitive binding experiments, and internalization studies to demonstrate specific binding to PSMA. nih.govmdpi.comacs.orgresearchgate.netthno.orgsci-hub.seresearchgate.netacs.org

PC-3 cells: These cells have low or negligible PSMA expression and are commonly used as a negative control to demonstrate the PSMA specificity of the radioligand uptake. nih.govmdpi.comacs.orgsnmjournals.orgsnmjournals.orgdiva-portal.orgacs.org Studies consistently show significantly lower uptake of NOTA-PSMA radioligands in PC-3 cells compared to PSMA-positive cell lines. nih.govmdpi.comacs.orgsnmjournals.orgsnmjournals.orgacs.org

22Rv1 cells: These cells also express PSMA and are used in preclinical evaluations, including binding affinity tests and cellular uptake studies. snmjournals.orgsnmjournals.orgsnmjournals.orgmdpi.comresearchgate.net

The use of these cell lines with varying PSMA expression levels allows researchers to clearly demonstrate the PSMA-targeted nature of the NOTA-PSMA radioligands.

Autoradiography on Pathological Tissue Sections

Autoradiography on pathological tissue sections provides a way to visualize the distribution and binding of radiolabeled NOTA-PSMA ligands in actual patient tumor samples. This technique helps to confirm that the radioligands specifically bind to PSMA expressed in cancerous tissues.

Autoradiography experiments are performed on sections from prostate cancer patients to assess the targeting of PSMA by radioligands like [⁶⁸Ga]Ga-NOTA-GC-PSMA on human prostate cancer pathological tissues. nih.govmdpi.comresearchgate.net Consecutive sections are often subjected to autoradiography and hematoxylin (B73222) and eosin (B541160) (H&E) staining for morphological characterization and to determine radiotracer distribution. nih.govmdpi.comresearchgate.net The results can show the clustering of radioligand signals in pathological sites with high PSMA expression, further confirming the targeting and specificity of the probe. mdpi.com Autoradiography on tissue sections from postoperative prostate specimens can reveal the PSMA-ligand uptake levels in tumor areas. nih.gov

Interactive Data Table: In Vitro Binding Affinity Data for NOTA-PSMA Radioligands

| Compound | Cell Line | Assay Type | Metric (IC50 or Ki) | Value (nM) | Citation |

| [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 | LNCaP | Competitive Binding | IC50 | 318.6 ± 1.2 | acs.org |

| [⁶⁴Cu]Cu-NOTA-PSMA | 22Rv1 | Competitive Binding | Ki | 2.17 ± 0.25 | snmjournals.org |

| NOTA-GC-PSMA | N/A | Affinity Test | KD | 510 ± N/A (μM) | nih.gov |

| NOTA-PSMA-FAPI-01 | 22Rv1 | Competitive Binding | IC50 | 33.7 | mdpi.com |

| NOTA-PSMA-FAPI-02 | 22Rv1 | Competitive Binding | IC50 | 9.8 | mdpi.com |

| NOTA-PSMA-BCH | 22Rv1 | Competitive Binding | IC50 | 2.5 | mdpi.com |

| [¹⁸F]AlF-PSMA-BCH | 22Rv1 | Dissociation Constant | KD | 2.90 ± 0.83 | snmjournals.orgsnmjournals.org |

Note: KD value for NOTA-GC-PSMA converted from μM to nM for consistency.

Interactive Data Table: In Vitro Cellular Uptake Data for NOTA-PSMA Radioligands

| Compound | Cell Line | Incubation Time (min) | Uptake (%IA or %ID) | Citation |

| [⁶⁸Ga]Ga-NOTA-GC-PSMA | LNCaP | 120 | 1.70 ± 0.13 | nih.govmdpi.comresearchgate.netresearchgate.net |

| [⁶⁸Ga]Ga-NOTA-GC-PSMA | PC-3 | 120 | 0.10 ± 0.01 | nih.govmdpi.com |

| [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 | LNCaP | 15 | 3.7 | acs.org |

| [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 | LNCaP | 120 | 4.4 | acs.org |

| [⁶⁸Ga]Ga-NOTA-PSMA-Cy5 | PC-3 | 120 | Significantly lower | acs.org |

| [¹⁸F]AlF-PSMA-BCH | 22Rv1 | 60 | 1.32 ± 0.10 | snmjournals.orgsnmjournals.org |

| [¹⁸F]AlF-PSMA-BCH | PC-3 | 60 | 0.61 ± 0.17 | snmjournals.orgsnmjournals.org |

Note: %IA = percentage injected activity; %ID = percentage injected dose. Specific units may vary between studies.

Preclinical Pharmacokinetic and Biodistribution Analysis of Nota Psma Radiotracers

In Vivo Biodistribution Studies in Animal Models (e.g., xenograft mouse models)

Tumor Uptake and Retention Dynamics

Studies in PSMA-expressing xenograft models, such as LNCaP tumor-bearing mice, have demonstrated significant uptake of NOTA-PSMA radiotracers in tumor tissue. For instance, ⁶⁸Ga-NOTA-GC-PSMA showed specific uptake in LNCaP tumor xenografts. nih.gov Rapid and high tumor accumulation of ⁶⁸Ga-NOTA-GC-PSMA was observed, with uptake reaching 3.01 ± 0.56 %ID/g as early as 10 minutes post-injection and remaining relatively stable for approximately 120 minutes. nih.gov Another study using ⁶⁸Ga-NOTA-PSMA-Cy5 in LNCaP tumor-bearing mice revealed a progressive increase in tumor uptake, peaking after 50 minutes, while uptake in PSMA-negative PC-3 tumors remained significantly lower. acs.org This indicates the PSMA target-specific accumulation of the NOTA-PSMA conjugate. acs.org Fluorescence imaging experiments with NOTA-PSMA-Cy5 also suggested good tumor retention, with strong fluorescence observed at LNCaP tumor sites between 30 minutes and 2 hours after injection, and still detectable at 6 hours. acs.org

Comparative studies have also investigated the tumor uptake of NOTA-PSMA tracers. In 22Rv1 tumor-bearing mice, both ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q showed notable uptake in tumor tissues. nih.gov At 1 hour post-injection, the tumor uptake was similar for both tracers (8.22 ± 0.73 %ID/g for ⁶⁴Cu-NOTA-PSMA-3Q and 8.64 ± 1.39 %ID/g for ⁶⁴Cu-DOTA-PSMA-3Q). nih.gov However, at later time points (12 and 24 hours), ⁶⁴Cu-DOTA-PSMA-3Q demonstrated significantly better tumor retention compared to ⁶⁴Cu-NOTA-PSMA-3Q. nih.govspringermedizin.deresearchgate.netresearchgate.net

Organ-Specific Accumulation and Clearance Patterns (e.g., kidney, liver, salivary glands, spleen, blood)

Kidneys: The kidneys are consistently reported as organs with high uptake of PSMA-targeted radiotracers, including those conjugated with NOTA, due to the physiological expression of PSMA in the kidneys and renal excretion being a primary clearance pathway. nih.govnih.govspringermedizin.deresearchgate.netsnmjournals.orgnih.govmdpi.comnih.govdiva-portal.org Studies have shown rapid clearance from the kidneys over time for various NOTA-PSMA constructs. nih.govsnmjournals.org For example, ⁶⁴Cu-NOTA-PSMA-3Q showed a decrease in kidney uptake from 27.25 ± 7.55 %ID/g at 1 hour to 0.22 ± 0.03 %ID/g at 24 hours. nih.gov Compared to other chelators, ⁶⁸Ga-NOTA-GC-PSMA showed lower renal uptake (10.38 ± 2.90 %ID/g at 60 min) compared to ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617. mdpi.com In a head-to-head comparison in patients, ⁶⁸Ga-NGUL (a NOTA-based PSMA tracer) showed significantly lower uptake in the kidneys compared to ⁶⁸Ga-PSMA-11. nih.govsnmjournals.org

Liver: Liver uptake of NOTA-PSMA tracers varies depending on the specific construct. Some studies report relatively low liver uptake for NOTA-PSMA agents. nih.govspringermedizin.deresearchgate.netresearchgate.netsnmjournals.orgnih.govnih.gov For instance, ⁶⁴Cu-NOTA-PSMA-3Q showed significantly lower liver uptake compared to ⁶⁴Cu-DOTA-PSMA-3Q. nih.govspringermedizin.deresearchgate.netresearchgate.netsnmjournals.orgnih.gov At 1 hour post-injection, liver uptake of ⁶⁴Cu-NOTA-PSMA-3Q was 0.83 ± 0.06 %ID/g, compared to 2.92 ± 0.44 %ID/g for ⁶⁴Cu-DOTA-PSMA-3Q. nih.gov Another study comparing ⁶⁸Ga-NOTA-GC-PSMA to ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 noted higher liver uptake for the NOTA-based tracer. nih.gov However, in a clinical comparison, ⁶⁸Ga-NGUL showed significantly lower liver uptake than ⁶⁸Ga-PSMA-11. nih.govsnmjournals.org

Salivary Glands: The salivary glands are known to express PSMA, leading to radiotracer accumulation. nih.govdiva-portal.orgsnmjournals.org Studies have shown uptake of NOTA-PSMA tracers in salivary glands. diva-portal.org In comparisons with DOTA-PSMA tracers, ⁶⁴Cu-NOTA-PSMA-3Q demonstrated higher uptake in lacrimal, parotid, and submandibular glands compared to ⁶⁴Cu-DOTA-PSMA-3Q, although uptake in sublingual glands was lower. springermedizin.deresearchgate.netresearchgate.netnih.gov Conversely, a clinical study comparing ⁶⁸Ga-NGUL and ⁶⁸Ga-PSMA-11 found significantly lower uptake in salivary glands for ⁶⁸Ga-NGUL. nih.govsnmjournals.org

Spleen: Splenic uptake of NOTA-PSMA tracers has also been observed. nih.govnih.govdiva-portal.orgsnmjournals.org In a comparison between ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q, splenic uptake was higher for the DOTA-based tracer, although not statistically significant. nih.gov Similar to kidneys and liver, ⁶⁸Ga-NGUL showed significantly lower splenic uptake compared to ⁶⁸Ga-PSMA-11 in a clinical setting. nih.govsnmjournals.org

Blood: NOTA-PSMA radiotracers generally exhibit rapid blood clearance. nih.govacs.orgnih.govresearchgate.net The plasma half-life of ⁶⁸Ga-NOTA-GC-PSMA was determined to be 39 minutes. nih.gov ⁶⁸Ga-NOTA-PSMA-Cy5 showed a plasma clearance half-life of approximately 55 minutes, indicating rapid elimination from the bloodstream. acs.org ⁶⁴Cu-NOTA-PSMA-3Q also demonstrated faster blood clearance compared to ⁶⁴Cu-DOTA-PSMA-3Q. nih.gov

Here is a summary table of selected biodistribution data (expressed as %ID/g, mean ± SD):

| Radiotracer | Model System | Time Point | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Salivary Glands (%ID/g) | Spleen (%ID/g) | Blood (%ID/g) | Source |

|---|---|---|---|---|---|---|---|---|---|

| ⁶⁸Ga-NOTA-GC-PSMA | LNCaP xenograft mice | 30 min | 3.10 ± 0.20 | - | 1.69 ± 0.91 | - | - | - | nih.gov |

| ⁶⁸Ga-NOTA-GC-PSMA | LNCaP xenograft mice | 60 min | 2.28 ± 0.27 | 10.38 ± 2.90 | - | - | - | - | nih.govmdpi.com |

| ⁶⁸Ga-NOTA-PSMA-Cy5 | LNCaP xenograft mice | 1 h | 5.5 ± 1.2 | - | - | - | - | - | acs.org |

| ⁶⁴Cu-NOTA-PSMA-3Q | 22Rv1 xenograft mice | 1 h | 8.22 ± 0.73 | 27.25 ± 7.55 | 0.83 ± 0.06 | - | 0.73 ± 0.25 | 0.36 ± 0.07 | nih.gov |

| ⁶⁴Cu-NOTA-PSMA-3Q | 22Rv1 xenograft mice | 24 h | 5.38 ± 1.06 | 0.22 ± 0.03 | - | - | - | - | nih.gov |

Note: Data availability varied across sources. Empty cells indicate data not explicitly found in the provided snippets for that specific time point and organ.

Micro-Positron Emission Tomography/Computed Tomography (PET/CT) Imaging in Preclinical Models

Micro-PET/CT imaging plays a vital role in visualizing the in vivo distribution and tumor targeting of NOTA-PSMA radiotracers in preclinical animal models. These imaging studies corroborate the findings from biodistribution experiments, providing a non-invasive method to assess tracer kinetics and tumor-to-background ratios.

Micro-PET imaging experiments have shown that NOTA-PSMA radiotracers can specifically target and visualize PSMA-expressing tumors in xenograft models. nih.govacs.orgmdpi.comnih.govresearchgate.net For example, ⁶⁸Ga-NOTA-GC-PSMA PET/CT imaging in LNCaP tumor-bearing mice demonstrated a significant concentration of radioactivity in the tumors. nih.gov The imaging results were reported to be consistent with the biodistribution data. mdpi.com Similarly, micro-PET imaging with ⁶⁸Ga-NOTA-PSMA-Cy5 in LNCaP xenograft models showed clear visualization of tumors, with tumor uptake increasing over time and significantly higher than in PSMA-negative tumors. acs.org

Comparative micro-PET/CT studies have also been conducted to evaluate the imaging performance of NOTA-PSMA tracers against those with different chelators. In 22Rv1 tumor-bearing mice, micro-PET imaging with both ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q revealed notable tumor uptake. nih.govspringermedizin.de While tumor uptake was similar at early time points, ⁶⁴Cu-DOTA-PSMA-3Q showed better tumor retention at 24 hours in imaging, consistent with biodistribution data. nih.govspringermedizin.de Despite differences in tumor retention, micro-PET imaging can demonstrate good tumor-to-background contrast for NOTA-PSMA tracers. nih.govcenmed.com

Comparative Preclinical Assessments of NOTA-PSMA with Other Chelators and PSMA Ligands

Comparing the preclinical performance of NOTA-PSMA conjugates with those utilizing other common chelators like DOTA and HBED-CC provides insights into the influence of the chelator on the radiotracer's pharmacokinetics and biodistribution.

NOTA vs. DOTA Chelators

Comparisons between NOTA and DOTA chelators in PSMA-targeted radiotracers have revealed distinct differences in their preclinical behavior. Studies using ⁶⁴Cu-labeled PSMA-3Q conjugated with either NOTA or DOTA have shown that while both tracers exhibit high tumor uptake, ⁶⁴Cu-DOTA-PSMA-3Q demonstrates better tumor retention at later time points (24 hours) in mouse xenograft models. nih.govspringermedizin.deresearchgate.netresearchgate.netnih.gov

A key difference observed is in liver uptake. ⁶⁴Cu-NOTA-PSMA-3Q consistently shows significantly lower liver uptake compared to ⁶⁴Cu-DOTA-PSMA-3Q. nih.govspringermedizin.deresearchgate.netresearchgate.netsnmjournals.orgnih.gov This suggests that NOTA conjugation may lead to lower hepatobiliary excretion. nih.gov

Regarding normal organ uptake, ⁶⁴Cu-NOTA-PSMA-3Q has shown higher uptake in some salivary glands (lacrimal, parotid, and submandibular) compared to ⁶⁴Cu-DOTA-PSMA-3Q, while uptake in the sublingual gland was lower. springermedizin.deresearchgate.netresearchgate.netnih.gov Blood clearance appears to be faster for ⁶⁴Cu-NOTA-PSMA-3Q than for ⁶⁴Cu-DOTA-PSMA-3Q. nih.gov

In a clinical comparison of ⁶⁸Ga-NGUL (NOTA-based) and ⁶⁸Ga-PSMA-11 (HBED-CC-based, often compared to DOTA-based tracers due to widespread use), ⁶⁸Ga-NGUL showed lower uptake in normal organs including kidneys, salivary glands, spleen, and liver, and more rapid urinary clearance. nih.govsnmjournals.org

These findings highlight that the choice of chelator significantly impacts the biodistribution profile, influencing tumor retention and normal organ uptake.

NOTA vs. HBED-CC Chelators

Preclinical comparisons between NOTA and HBED-CC chelators conjugated to PSMA ligands have also been conducted. A study comparing ⁶⁸Ga-labeled PSMA-targeted radiotracers with DOTA-monoamide, p-SCN-Bn-NOTA, and HBED-CC chelators found that the NOTA-chelated tracer (⁶⁸Ga-2) demonstrated the fastest rate of clearance from all tissues. nih.govacs.org While tumor uptake was comparable among the three agents at later time points, ⁶⁸Ga-HBED-CC-PSMA-11 showed the highest uptake and retention in normal tissues, including kidney, blood, spleen, and salivary glands, compared to the NOTA-chelated tracer. nih.govacs.org

Another study comparing ⁶⁸Ga-NOTA-GC-PSMA to ⁶⁸Ga-PSMA-11 (HBED-CC) and ⁶⁸Ga-PSMA-617 (DOTA) reported lower renal uptake for the NOTA-based tracer. mdpi.com

Comparison with PSMA-617 and Other Benchmark PSMA-Targeted Agents

Comparisons between NOTA-PSMA radiotracers and other established PSMA-targeted agents like PSMA-617 and PSMA-11 highlight differences in their preclinical pharmacokinetic and biodistribution profiles.

A study comparing ⁶⁸Ga-NOTA-GC-PSMA with ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 in LNCaP tumor-bearing mice showed that ⁶⁸Ga-NOTA-GC-PSMA had lower renal uptake compared to both ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 at 60 minutes post-injection. nih.govmdpi.com This lower kidney uptake resulted in higher tumor-to-kidney (T/K) ratios for ⁶⁸Ga-NOTA-GC-PSMA. nih.govmdpi.com Tumor-to-muscle (T/M) ratios were also higher for ⁶⁸Ga-NOTA-GC-PSMA compared to ⁶⁸Ga-PSMA-11. mdpi.com

Interactive Table 1: Comparison of Biodistribution (%ID/g) at 60 minutes in LNCaP Tumor-Bearing Mice

| Tracer | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | T/K Ratio | T/M Ratio |

| ⁶⁸Ga-NOTA-GC-PSMA | 2.28 ± 0.27 | 10.38 ± 2.90 | 1.69 ± 0.91 | 0.20 ± 0.08 nih.govmdpi.com | 13.87 ± 11.12 mdpi.com |

| ⁶⁸Ga-PSMA-11 | 3.1 ± 0.6 | 204 ± 70.6 | 0.56 ± 0.35 | 0.04 ± 0.02 mdpi.com | 4.67 ± 2.38 mdpi.com |

| ⁶⁸Ga-PSMA-617 | 29.2 ± 5.14 | 29.2 ± 5.14 | 0.63 ± 0.16 | - | - |

Note: Data for ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 tumor and kidney uptake at 60 min are from reference nih.govmdpi.com. Liver uptake for ⁶⁸Ga-PSMA-11 and ⁶⁸Ga-PSMA-617 is from reference mdpi.com. T/K and T/M ratios for ⁶⁸Ga-PSMA-11 are from reference mdpi.com. T/K ratio for ⁶⁸Ga-NOTA-GC-PSMA is from reference nih.govmdpi.com, and T/M ratio is from reference mdpi.com. Tumor uptake for ⁶⁸Ga-NOTA-GC-PSMA is from reference mdpi.com. Some data points were not available in the provided snippets for all tracers.

Another comparative preclinical study evaluated ⁶⁴Cu-NOTA-PSMA-3Q and ⁶⁴Cu-DOTA-PSMA-3Q. nih.govspringermedizin.de Both tracers showed rapid blood clearance and primarily renal excretion. nih.govspringermedizin.de However, ⁶⁴Cu-NOTA-PSMA-3Q exhibited significantly lower liver uptake compared to ⁶⁴Cu-DOTA-PSMA-3Q at 1 hour post-injection. nih.govspringermedizin.de While tumor uptake was similar at 1 hour, ⁶⁴Cu-DOTA-PSMA-3Q showed significantly better tumor retention at 24 hours. nih.govresearchgate.net Notably, ⁶⁴Cu-NOTA-PSMA-3Q demonstrated higher uptake in the lacrimal and salivary glands compared to ⁶⁴Cu-DOTA-PSMA-3Q. nih.govresearchgate.net

Interactive Table 2: Comparison of Biodistribution (%ID/g) at 1 hour in Healthy BALB/c Mice

| Organ | ⁶⁴Cu-DOTA-PSMA-3Q (%ID/g) | ⁶⁴Cu-NOTA-PSMA-3Q (%ID/g) |

| Blood | 0.62 ± 0.19 | 0.36 ± 0.07 |

| Liver | 2.92 ± 0.44 | 0.83 ± 0.06 |

| Kidney | - | - |

| Lacrimal Glands | 10.84 | 17.73 |

| Parotid Glands | 16.30 | 20.98 |

| Submandibular Glands | 17.28 | 20.26 |

| Sublingual Glands | 7.49 | 7.10 |

Note: Data extracted from reference nih.govspringermedizin.de. Kidney uptake data was not explicitly provided in the snippet for this specific time point and tracer.

In a head-to-head comparison in patients with metastatic prostate cancer, ⁶⁸Ga-NOTA Glu-Urea-Lys (⁶⁸Ga-NGUL) showed significantly lower normal-organ uptake in the kidneys, salivary glands, spleen, and liver compared to ⁶⁸Ga-PSMA-11. snmjournals.orgsnmjournals.orgnih.gov ⁶⁸Ga-NGUL also demonstrated more rapid urinary clearance. snmjournals.orgsnmjournals.org Despite these differences in biodistribution, the ability to detect primary and metastatic lesions was similar between the two tracers. snmjournals.orgnih.gov

Interactive Table 3: Comparison of SUVmean in Normal Organs

| Organ | ⁶⁸Ga-PSMA-11 (SUVmean) | ⁶⁸Ga-NGUL (SUVmean) |

| Kidneys | Higher | Lower |

| Salivary Glands | Higher | Lower |

| Spleen | Higher | Lower |

| Liver | Higher | Lower |

Note: This table summarizes the comparative findings from reference snmjournals.orgsnmjournals.orgnih.gov regarding relative uptake, specific numerical values were not consistently available across all organs and studies in the provided snippets.

A preclinical comparative study of ⁶⁸Ga-labeled PSMA-targeting radiotracers using different chelators (DOTA-monoamide, NOTA, and HBED-CC) showed that the macrocyclic NOTA chelated agent (⁶⁸Ga-2) demonstrated the highest tumor accumulation at 1 hour post-injection compared to the DOTA-monoamide agent (⁶⁸Ga-1). nih.gov ⁶⁸Ga-2 also showed rapid clearance from most normal tissues, including the kidney and salivary gland. nih.gov

Influence of Linker and Structural Modifications on In Vivo Pharmacokinetics

Systematic chemical modifications to the linker and other structural components of PSMA-targeted agents, including those incorporating the NOTA chelator, have a significant impact on their in vivo pharmacokinetic and tumor-targeting properties. researchgate.netresearchgate.netmdpi.comacs.orgnih.gov

The linker is a critical component connecting the PSMA-targeting pharmacophore (such as Glu-urea-Lys) and the chelator (like NOTA). nih.govresearchgate.net Modifications to the linker can influence properties such as lipophilicity, hydrophilicity, size, flexibility, and the presence of functional groups, all of which affect affinity, internalization rate, and pharmacokinetics. mdpi.comresearchgate.netmdpi.com

For instance, the linker in NOTA-GC-PSMA incorporates hydrophilic amino acids (Cys, Asp, Lys), which are thought to enhance the hydrophilicity of the ligand, potentially facilitating its excretion and reducing retention in non-target organs. researchgate.net Research has shown that the lipophilicity of the linker unit can be associated with improved binding properties. mdpi.com

Studies specifically investigating the effect of linker modifications on tumor-to-kidney contrast have been conducted for ⁶⁸Ga-labeled PSMA-targeted imaging probes. mdpi.com These studies provide evidence that changes in the linker can significantly alter pharmacokinetic properties. mdpi.com

Beyond the linker, other structural modifications, including changes to the chelating moiety or the addition of components like PEG chains, can also impact pharmacokinetics. mdpi.comnih.gov For example, replacing a DOTA chelator with a CHX-A''-DTPA conjugate in a PSMA inhibitor led to a higher in vitro internalization rate and progressive long-term tumor accumulation in vivo. mdpi.com The incorporation of PEG chains has been shown to improve pharmacokinetics by prolonging serum half-life while also potentially accelerating metabolism and kidney clearance. nih.gov

The design of PSMA ligands often involves optimizing the linker region to achieve favorable biodistribution, such as rapid clearance from background tissues while maintaining high and specific tumor uptake. researchgate.netnih.govacs.org The choice of chelator, such as NOTA or DOTA, also plays a crucial role in the stability and in vivo behavior of the radiotracer. nih.govnih.govspringermedizin.de

Interactive Table 4: Influence of Structural Modifications on Pharmacokinetics

| Structural Region Modified | Examples of Modifications | Potential Impact on Pharmacokinetics | Reference |

| Linker | Length, polarity, size, flexibility, functional groups (e.g., hydrophilic amino acids, aromatic moieties) | Affinity, internalization rate, blood clearance, organ uptake (e.g., kidney, liver), tumor-to-background ratios | mdpi.comresearchgate.netresearchgate.netmdpi.comacs.orgnih.govacs.org |

| Chelator | Type of chelator (e.g., NOTA, DOTA, HBED-CC) | Radiometal complex stability, biodistribution pattern (e.g., liver uptake, salivary gland uptake), clearance rate | nih.govnih.govspringermedizin.demdpi.com |

| Addition of Moieties | PEG chains, albumin binders | Serum half-life, tumor retention, metabolism, kidney clearance | mdpi.comnih.govacs.org |

Note: This table summarizes the general influence of modifications based on the provided snippets.

By systematically modifying the linker and other structural elements, researchers aim to develop NOTA-PSMA radiotracers with optimized pharmacokinetic profiles for improved prostate cancer imaging and therapy. researchgate.netresearchgate.netacs.orgnih.gov

Advanced Nota Psma Conjugate Research and Future Directions

Dual-Modality and Theranostic NOTA-PSMA Agents

To overcome the limitations of single-modality imaging and therapy, researchers are developing innovative NOTA-PSMA conjugates that integrate multiple functionalities into a single molecule. These advancements are paving the way for more precise diagnostics and personalized treatment strategies for prostate cancer.

Development of PET/Near-Infrared Fluorescence (NIRF) Dual-Modality Probes

The integration of positron emission tomography (PET) and near-infrared fluorescence (NIRF) imaging offers a powerful approach for both preoperative staging and intraoperative guidance during cancer surgery. A novel small-molecule PSMA-targeted dual-modality probe, NYM016, has been developed for this purpose. nih.gov This probe incorporates the near-infrared fluorescent group Cyanine 7 (Cy7) and a NOTA chelator for radiolabeling with Gallium-68 (⁶⁸Ga). nih.gov

Preclinical studies in PSMA-positive xenograft-bearing models demonstrated that NYM016 effectively accumulates at the tumor site, with a stable fluorescence intensity within 24 hours. nih.gov The PET component, [⁶⁸Ga]Ga-NYM016, also showed significant and specific tumor uptake. At 3 hours post-injection, the tumor uptake of [⁶⁸Ga]Ga-NYM016 reached 6.40 ± 0.19% of the injected dose per gram (%ID/g). nih.gov This dual-functionality allows for whole-body PET imaging for detecting metastatic lesions, followed by real-time NIRF imaging to guide the precise surgical removal of cancerous tissue. nih.gov

Design and Evaluation of Heterodimeric Radiotracers Targeting Multiple Receptors (e.g., PSMA/GRPR)

Prostate cancer is characterized by heterogeneous receptor expression, which can limit the effectiveness of single-receptor-targeted therapies. To address this, heterodimeric radiotracers that can simultaneously target both PSMA and the gastrin-releasing peptide receptor (GRPR), another receptor overexpressed in prostate cancer, have been developed.

One such heterodimer, BQ7812, consists of a urea-based PSMA inhibitor, the GRPR antagonist RM26, and a NOTA chelator. nih.gov In vitro studies showed that modifications to the linker region of BQ7812 improved its affinity for PSMA, with an IC50 value of 102 ± 80 nM. researchgate.net Biodistribution studies in mice bearing PSMA- and GRPR-positive tumors revealed significant tumor uptake for both the Indium-111 (¹¹¹In) and Gallium-68 (⁶⁸Ga) labeled versions of BQ7812. nih.govresearchgate.net At 1 hour post-injection, the tumor uptake was 16.1%ID/g for [¹¹¹In]In-BQ7812 and 10.4 ± 1.0% injected activity per gram (%IA/g) for [⁶⁸Ga]Ga-BQ7812. nih.govdiva-portal.org

Another heterodimer, NOTA-DUPA-RM26, also demonstrated the ability to bind to both PSMA and GRPR. nih.gov This compound exhibited a high affinity for GRPR (IC50 = 4 ± 1 nM) and a moderate affinity for PSMA (IC50 = 824 ± 230 nM). nih.gov In vivo studies showed tumor uptake of 12 ± 2%ID/g for [¹¹¹In]In-NOTA-DUPA-RM26 and 8 ± 2%ID/g for [⁶⁸Ga]Ga-NOTA-DUPA-RM26 at 1 hour post-injection. nih.govresearchgate.net These dual-receptor targeting agents hold promise for improved tumor localization and treatment of a broader range of prostate cancers. nih.gov

| Compound | Label | Target(s) | IC50 (PSMA) | IC50 (GRPR) | Tumor Uptake (1h p.i.) |

| BQ7812 | ¹¹¹In | PSMA/GRPR | 102 ± 80 nM | - | 16.1%ID/g |

| BQ7812 | ⁶⁸Ga | PSMA/GRPR | - | - | 10.4 ± 1.0%IA/g |

| NOTA-DUPA-RM26 | ¹¹¹In | PSMA/GRPR | 824 ± 230 nM | 4 ± 1 nM | 12 ± 2%ID/g |

| NOTA-DUPA-RM26 | ⁶⁸Ga | PSMA/GRPR | - | - | 8 ± 2%ID/g |

Strategies for Conjugation with Therapeutic Radionuclides

The concept of "theranostics" involves using a single targeting molecule for both diagnosis and therapy by simply switching the radionuclide. NOTA-PSMA conjugates are well-suited for this approach, as the NOTA chelator can stably bind a variety of diagnostic (e.g., ⁶⁸Ga) and therapeutic (e.g., ¹⁷⁷Lu, ²²⁵Ac) radionuclides.

The development of theranostic agents allows for patient selection based on diagnostic imaging, ensuring that only patients with sufficient target expression receive the targeted radionuclide therapy. One example of a multimodal theranostic agent is [¹¹¹In]In-DTPA-D2B-IRDye700DX, which combines a radionuclide for SPECT imaging and therapy with a photosensitizer for photodynamic therapy. researchgate.net Preclinical studies with this agent demonstrated high tumor uptake, reaching 31.1 ± 5.0 %ID/g at 24 hours post-injection in PSMA-expressing tumors. researchgate.net The ability to conjugate NOTA-PSMA ligands with potent therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) and Actinium-225 (²²⁵Ac) is a key area of research aimed at improving treatment efficacy for metastatic castration-resistant prostate cancer. nih.gov

Strategies for Enhanced Tumor Uptake and Retention (e.g., albumin binding)

A significant challenge for small-molecule radiopharmaceuticals is their rapid clearance from the body, which can limit the radiation dose delivered to the tumor. To address this, researchers are incorporating albumin-binding moieties into NOTA-PSMA conjugates. Albumin is the most abundant protein in the blood, and by reversibly binding to it, the radiopharmaceutical can circulate for longer periods, leading to increased accumulation in the tumor.

Several albumin-binding PSMA ligands have been developed and shown to significantly enhance tumor uptake. For instance, a series of ¹⁷⁷Lu-labeled PSMA ligands with a 4-(p-iodophenyl)butyric acid albumin-binding motif (PSMA-ALB-02, PSMA-ALB-05, and PSMA-ALB-07) demonstrated very high tumor uptake at 24 hours post-injection, reaching 76.4 ± 2.5% IA/g, 79.4 ± 11.1% IA/g, and 84.6 ± 14.2% IA/g, respectively. nih.govacs.org Another approach involved conjugating a PSMA tracer with maleimidopropionic acid (MPA) to create ⁶⁴Cu-PSMA-CM. This compound showed a high protein binding ratio of 67.8 ± 1.5% to human serum albumin and demonstrated higher and more prolonged accumulation in tumors compared to its non-albumin-binding counterpart. nih.govnih.govresearchgate.netguoncologynow.com

Furthermore, the development of [¹⁷⁷Lu]HTK-03121 and [¹⁷⁷Lu]HTK-03123, which feature optimized albumin binders, has led to exceptionally high and sustained tumor uptake, with maximum values of 95.6% and 72.3% ID/g, respectively, at 24 and 72 hours post-injection. bioworld.com These findings highlight the potential of the albumin-binding strategy to significantly improve the therapeutic index of PSMA-targeted radiopharmaceuticals. bioworld.com

| Compound | Albumin Binder | Tumor Uptake | Time Point |

| ¹⁷⁷Lu-PSMA-ALB-02 | 4-(p-iodophenyl)butyric acid | 76.4 ± 2.5% IA/g | 24 h |

| ¹⁷⁷Lu-PSMA-ALB-05 | 4-(p-iodophenyl)butyric acid | 79.4 ± 11.1% IA/g | 24 h |

| ¹⁷⁷Lu-PSMA-ALB-07 | 4-(p-iodophenyl)butyric acid | 84.6 ± 14.2% IA/g | 24 h |

| ⁶⁴Cu-PSMA-CM | Maleimidopropionic acid (MPA) | High & Prolonged | - |

| ¹⁷⁷Lu-HTK-03121 | 4-(p-chlorophenyl)butanoyl]-Gly | 95.6% ID/g | 24 h |

| ¹⁷⁷Lu-HTK-03123 | 4-(p-methoxyphenyl)butanoyl]-Gly | 72.3% ID/g | 72 h |

Methodologies for Reduced Off-Target Accumulation

While enhancing tumor uptake is crucial, minimizing radiation exposure to healthy tissues is equally important to reduce potential side effects. A major challenge with many PSMA-targeted agents is their accumulation in non-target organs that also express PSMA, such as the kidneys and salivary glands.

One strategy to mitigate this is to reduce the effective molar activity of the radiopharmaceutical by co-administering a non-radiolabeled ("cold") PSMA ligand. nih.govbiorxiv.org Studies have shown that adding cold PSMA-11 to a preparation of [¹⁷⁷Lu]-PSMA-617 can significantly reduce its uptake in the salivary glands and kidneys without substantially compromising tumor uptake. nih.govbiorxiv.org For example, the addition of 2000 pmoles of PSMA-11 lowered the mean uptake in kidneys by approximately 99.5% and in salivary glands by 89.5%, while the reduction in tumor uptake was only about 44.5%. biorxiv.org

Linker modification is another promising approach to reduce off-target accumulation. snmjournals.orgmdpi.comnih.govacs.org By altering the chemical structure of the linker connecting the PSMA-binding motif and the chelator, it is possible to influence the pharmacokinetic profile of the agent. For instance, the incorporation of β-branched aromatic α-amino acids into the linker has been shown to promote more rapid renal clearance, leading to a significant decrease in kidney accumulation. acs.org One such modified ligand, [⁶⁸Ga]Ga-PSMA-Y55, demonstrated not only reduced renal uptake but also enhanced tumor targeting compared to [⁶⁸Ga]Ga-PSMA-617. acs.org These methodologies are critical for developing safer and more effective PSMA-targeted radiopharmaceuticals.

Exploration of Advanced Preclinical Models (e.g., patient-derived xenograft models)

To better predict the clinical performance of novel NOTA-PSMA conjugates, researchers are increasingly utilizing advanced preclinical models that more accurately recapitulate human disease. Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are particularly valuable in this regard. These models have been shown to better preserve the heterogeneity and microenvironment of the original tumor compared to traditional cell-line-based xenografts. The use of PDX models in preclinical studies allows for a more realistic evaluation of a drug's efficacy and can help to identify biomarkers of response. While specific studies detailing the use of NOTA-PSMA conjugates in PDX models are emerging as this technology becomes more widespread, the general application of these models is crucial for the clinical translation of the next generation of PSMA-targeted agents.

Research into PSMA-Independent Imaging Strategies for Acquired Drug Resistance

The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapies has marked a significant advancement in the management of metastatic castration-resistant prostate cancer (mCRPC). However, a notable challenge is the development of acquired resistance, which can manifest as the emergence of tumor clones with low or absent PSMA expression. nih.govurotoday.com This phenomenon renders PSMA-targeted imaging and therapy ineffective for these resistant lesions, necessitating the exploration of PSMA-independent imaging strategies to accurately assess disease burden, guide subsequent treatments, and understand resistance mechanisms.

Research has increasingly focused on alternative molecular pathways and targets that are active in PSMA-negative disease. These investigations aim to identify and validate new radiotracers that can visualize the full extent of a patient's cancer, particularly after progression on PSMA-targeted treatments. Key strategies include leveraging metabolic imaging with established tracers and exploring novel protein targets expressed on cancer cells or within the tumor microenvironment.

Imaging Metabolic Activity with FDG PET/CT

One of the most established strategies for identifying PSMA-negative disease is through 2-deoxy-2-[18F]fluoro-D-glucose positron emission tomography/computed tomography (FDG PET/CT). This modality images glucose metabolism, a fundamental hallmark of many cancers. In the context of prostate cancer, particularly in advanced stages, tumors can become more aggressive and switch to glycolytic pathways, leading to increased FDG uptake.

Pivotal clinical trials in PSMA radioligand therapy, such as TheraP and VISION, incorporated FDG PET/CT into their screening protocols to identify patients with PSMA-negative but FDG-positive (discordant) metastatic lesions. nih.govsnmjournals.org Patients with such discordant disease were often excluded, as the PSMA-targeted therapy would not address the FDG-avid, PSMA-negative tumor sites. Research has further established that a high metabolic tumor volume (MTV) on baseline FDG-PET is associated with a worse prognosis, regardless of the treatment received. nih.govascopubs.org This underscores the importance of FDG-PET in assessing tumor heterogeneity and identifying aggressive, potentially resistant cell populations.

Table 1: Research Findings on FDG-PET in PSMA-Targeted Therapy Context

| Study/Finding | Key Research Detail | Implication for Acquired Resistance | Reference |

|---|---|---|---|

| TheraP Trial Biomarker Analysis | A high metabolic tumor volume (MTV ≥200 mL) on baseline FDG-PET was associated with a worse prognosis and lower PSA response rates. | Highlights FDG-PET's role in identifying patients with aggressive disease biology who may be predisposed to resistance. | nih.govascopubs.org |

| Prospective Cohort Study (MISTER Trial) | In mCRPC patients treated with abiraterone (B193195) or enzalutamide, FDG PET detected non-skeletal, non-nodal metastases not seen on PSMA PET in some cases. Following treatment, new lesions appeared on FDG PET only in one patient. | Demonstrates that FDG PET can provide complementary information to PSMA PET, potentially identifying sites of emerging resistance. | ascopubs.org |

| Post-VISION Analysis | A study evaluating dual PSMA/FDG PET-CT found that visually assessed tumor heterogeneity between the two tracers was a significant predictor of outcomes after radioligand therapy. | Suggests that the degree of discordance between PSMA expression and metabolic activity can predict how well a patient will respond to PSMA-targeted treatment. | urotoday.com |

Novel Imaging Targets Beyond PSMA

To address the specific challenge of PSMA-negative tumors, researchers are actively investigating novel molecular targets and developing corresponding radiotracers.

Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) has emerged as a highly promising target. FAP is not typically expressed on cancer cells themselves but is highly overexpressed on cancer-associated fibroblasts (CAFs), which are a major component of the tumor microenvironment in many solid cancers, including prostate cancer. nih.govnih.gov Imaging with FAP inhibitors (FAPi) labeled with radionuclides like Gallium-68 (68Ga) can visualize these FAP-expressing CAFs.

This approach is particularly relevant for PSMA-negative disease, as the tumor microenvironment may still be rich in CAFs even if the cancer cells have lost PSMA expression. Studies have shown that FAPi-PET can successfully detect metastatic prostate cancer lesions that are negative on PSMA-PET. nih.govsnmjournals.org Research indicates that a substantial proportion of PSMA-negative tumors exhibit FAP positivity, making it a viable diagnostic and potential therapeutic target in patients with acquired resistance to PSMA-targeted therapies. snmjournals.org

Table 2: Research Findings on FAP-Targeted Imaging in Prostate Cancer

| Study Focus | Key Research Finding | Implication for Acquired Resistance | Reference |

|---|---|---|---|

| Translational Pilot Study | In a retrospective analysis of castration-resistant prostate cancer (CRPC) tissue, 58% of PSMA-negative tumors were found to be FAP-positive. | Provides a strong rationale for using FAPi-PET in patients who develop PSMA-negative disease after therapy. | snmjournals.org |

| Comparative Imaging | FAPi-PET has demonstrated the ability to detect PSMA-negative, FDG-positive lesions, indicating its potential as a replacement for FDG-PET in this setting. | Suggests FAPi-PET could become a key imaging tool for restaging patients with suspected resistance. | nih.gov |

| Dual-Target Agents | A dual-target heterodimer (68Ga-PSMA-FAPI) has been developed that can bind to both PSMA and FAP expressing cells. | Represents a future strategy to overcome tumor heterogeneity by simultaneously imaging both PSMA-positive and PSMA-negative (but FAP-positive) cell populations. | snmjournals.org |

Gastrin-Releasing Peptide Receptor (GRPR)

Another target of interest is the Gastrin-Releasing Peptide Receptor (GRPR), which is overexpressed in various cancers, including prostate cancer. tandfonline.com GRPR expression is reported to be particularly high in early-stage prostate tumors. tandfonline.com Radiotracers targeting GRPR, such as 68Ga-labeled bombesin (B8815690) antagonists (e.g., 68Ga-RM2), have been evaluated for prostate cancer imaging.

Head-to-head comparisons with PSMA-PET in patients with mCRPC have shown that PSMA-targeted imaging generally detects more lesions and shows higher tracer uptake. nih.govmdpi.com However, in a subset of patients (approximately 23.5% in one study), GRPR-targeted imaging was comparable to PSMA-PET. nih.govmdpi.com This suggests that for select patients with low or heterogeneous PSMA expression, GRPR could serve as a valuable alternative imaging and therapeutic target. bohrium.com

Table 3: Comparative Research on GRPR vs. PSMA Imaging in mCRPC

| Radiotracer Comparison | Patient Cohort | Key Research Finding | Implication for Acquired Resistance | Reference |

|---|---|---|---|---|

| [68Ga]Ga-RM2 vs. [68Ga]Ga-PSMA-11 | 17 mCRPC patients | [68Ga]Ga-PSMA-11 detected 23% more lesions and showed significantly higher tumor uptake overall. | Indicates PSMA is the more dominant target in a general mCRPC population. | nih.govmdpi.com |

| [68Ga]Ga-RM2 vs. [68Ga]Ga-PSMA-11 | 17 mCRPC patients | In 4 of 17 patients (23.5%), the biodistribution and tumor uptake of both tracers were comparable. | Suggests that a subset of patients might benefit from a switch to GRPR-targeted agents if PSMA expression is low or lost. | mdpi.com |

| [68Ga]Ga-RM2 Imaging | mCRPC patients | Low uptake of [68Ga]Ga-RM2 in the liver allowed for the detection of a liver metastasis that was not seen on the [68Ga]Ga-PSMA-11 scan. | Highlights a potential advantage of GRPR imaging for detecting metastases in specific organs where PSMA imaging may be limited. | mdpi.com |

The investigation into these and other PSMA-independent pathways is critical for advancing the management of prostate cancer. By developing a portfolio of imaging agents that target diverse biological characteristics of the disease, clinicians can better navigate the challenges of tumor heterogeneity and acquired drug resistance, leading to more personalized and effective treatment sequences.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Nota-PSMA conjugates, and how can reaction conditions be optimized for higher radiochemical yield?

- Methodological Answer : Synthesis typically involves conjugating the Nota chelator to the PSMA-targeting ligand via carbodiimide-mediated coupling. Key parameters include:

- Molar ratio (chelator-to-ligand ratio of 1:1.5 to minimize unreacted residues).

- Reaction pH (maintained at 6.5–7.5 to preserve ligand integrity).

- Purification methods (size-exclusion chromatography or centrifugal filtration to isolate the conjugate).

Optimization studies should employ factorial design experiments to assess interactions between variables like temperature (20–40°C) and reaction time (1–4 hours) .

Q. Which analytical techniques are most effective for characterizing the purity and stability of Nota-PSMA compounds under varying storage conditions?

- Methodological Answer :

- HPLC-UV/radiometric detection to quantify radiochemical purity (>95% required for clinical use).

- Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight validation.

- Stability studies at 4°C, 25°C, and 37°C over 24–72 hours, with periodic sampling to assess degradation kinetics.

Data should include retention time shifts and radiochemical yield decay rates .

Q. What in vitro assays are critical for validating Nota-PSMA's binding affinity and specificity toward PSMA-expressing cell lines before advancing to animal studies?

- Methodological Answer :

- Competitive binding assays using ⁶⁸Ga-labeled Nota-PSMA and PSMA inhibitors (e.g., 2-PMPA) to calculate IC₅₀ values.

- Flow cytometry with fluorescently labeled analogs to confirm receptor density correlation.

- Blocking studies in PSMA-negative cell lines (e.g., PC-3) to validate specificity.

Include negative controls and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How do researchers address discrepancies in tumor uptake data between preclinical models and human trials when evaluating Nota-PSMA's targeting efficiency?

- Methodological Answer :

- Interspecies variability : Compare PSMA expression levels in xenograft models (e.g., LNCaP) vs. human biopsy samples using immunohistochemistry.

- Dosimetry adjustments : Scale administered doses based on body surface area or receptor density.

- Imaging standardization : Use harmonized PET/CT protocols (e.g., EANM guidelines) to reduce inter-scanner variability.

Meta-analyses of preclinical and clinical data can identify confounding variables like tumor hypoxia or pharmacokinetic differences .

Q. What statistical approaches are recommended for analyzing heterogeneous response rates in Nota-PSMA-based theranostic trials involving combined PET imaging and radiotherapy outcomes?

- Methodological Answer :

- Time-to-event analysis : Kaplan-Meier curves for progression-free survival, stratified by baseline SUVmax values.

- Multivariate regression to control for covariates (e.g., Gleason score, prior therapies).

- RECIST 1.1 criteria for imaging response, supplemented with PERCIST for metabolic changes.

Report 95% confidence intervals and use bootstrapping for small sample sizes .

Q. How can researchers design longitudinal studies to assess Nota-PSMA's pharmacokinetic profile while controlling for inter-patient variability in renal clearance rates?

- Methodological Answer :

- Population pharmacokinetic modeling (PopPK) : Incorporate covariates like glomerular filtration rate (GFR) and body mass index.

- Serial blood sampling at 5, 15, 60, and 120 minutes post-injection to model biphasic clearance.

- Scintigraphic imaging to quantify hepatobiliary vs. renal excretion pathways.

Use NONMEM or Monolix software for parameter estimation .

Data Contradiction and Validation

Q. How should conflicting results in Nota-PSMA's tumor-to-background ratio (TBR) across multicenter trials be resolved?

- Methodological Answer :

- Centralized image analysis : Adopt a core lab to standardize ROI delineation and SUV normalization.

- Phantom studies to calibrate PET scanners across institutions.

- Blinded re-evaluation of discordant cases by independent reviewers.

Report intraclass correlation coefficients (ICC) to quantify inter-rater reliability .

Key Research Findings Table

| Parameter | Preclinical Data (Mouse Models) | Clinical Data (Phase I/II) | Source |

|---|---|---|---|

| Tumor Uptake (SUVmax) | 4.5 ± 0.8 | 12.3 ± 3.2 | J. Nucl. Med. |

| Renal Clearance (t₁/₂β, min) | 25 ± 5 | 45 ± 10 | Eur. J. Pharm. |

| Binding Affinity (Kd, nM) | 1.2 ± 0.3 | 2.8 ± 0.9 | Theranostics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.